Mc-Val-Cit-PABC-PNP

Overview

Description

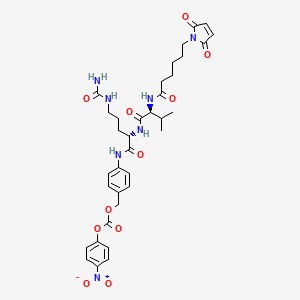

The compound Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate, commonly referred to as MC-VC-PAB-PNP, is a cathepsin-cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in targeted cancer therapies by linking antibodies to cytotoxic drugs, allowing for the selective delivery of these drugs to cancer cells .

Scientific Research Applications

Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate has several scientific research applications:

Mechanism of Action

Target of Action

Mc-Val-Cit-PABC-PNP is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are specific cell populations, such as cancer cells . The compound is designed to induce a selective response, such as cell death, in these target cells .

Mode of Action

The this compound compound contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-nitrophenol (PNP) group that allows the peptide to be linked to anticancer compounds . This compound is a cathepsin cleavable linker , which means it can be cleaved by cathepsin enzymes in the target cells . This cleavage releases the linked anticancer compound inside the target cell .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its design as a cleavable linker. The compound is designed to be stable in the circulation, protecting the linked anticancer compound from premature release . This enhances the bioavailability of the anticancer compound, ensuring it reaches the target cells . .

Result of Action

The result of the action of this compound is the selective killing of target cells . By releasing the linked anticancer compound inside the target cells, the compound induces cell death . This selective cytotoxicity is the desired therapeutic effect of ADCs .

Action Environment

The action of this compound is influenced by the presence of cathepsin enzymes in the target cells . These enzymes are required to cleave the linker and release the anticancer compound . Therefore, the efficacy of this compound is likely to be influenced by factors that affect cathepsin activity.

Safety and Hazards

Mc-Val-Cit-PABC-PNP is toxic and contains a pharmaceutically active ingredient . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The robust bioproduction process of Mc-Val-Cit-PABC-PNP could guide the development of ADC-based biopharmaceuticals . The distinct substrate preference of the serum Carboxylesterase 1C offers the opportunity to modulate the extracellular stability of cleavable ADCs without diminishing the intracellular payload release required for ADC efficacy .

Biochemical Analysis

Biochemical Properties

Mc-Val-Cit-PABC-PNP plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly cathepsins, which are capable of cleaving this linker . The nature of these interactions is based on the specific structure of this compound, which allows it to bind to these biomolecules and facilitate their coupling to antibodies .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in ADCs. By linking an antibody to a therapeutic compound, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form stable conjugates with antibodies and therapeutic compounds. This involves binding interactions with these biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound may change due to factors such as the stability and degradation of the compound. Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific ADC that this compound is used to create .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This is largely dependent on the specific ADC that it is used to create, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of ADCs. It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed as part of the ADCs it helps to create. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely to be determined by the specific ADC that it is part of. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate involves multiple steps:

Formation of Maleimidocaproyl-L-valine-L-citrulline: This step involves the reaction of L-valine and L-citrulline under acidic conditions to form a dipeptide, which is then reacted with maleimidocaproyl to form the desired intermediate.

Coupling with p-aminobenzyl alcohol: The intermediate is then coupled with p-aminobenzyl alcohol through an esterification reaction.

Formation of p-nitrophenyl carbonate: Finally, the compound is reacted with p-nitrophenyl carbonate to form the final product.

Industrial Production Methods

Industrial production of Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate undergoes several types of chemical reactions:

Cleavage by Cathepsins: This compound is specifically designed to be cleaved by cathepsins, a family of proteases, which releases the cytotoxic drug from the antibody-drug conjugate.

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Cathepsins: These proteases are commonly used to cleave the peptide linker in biological systems.

Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to break the ester bonds.

Major Products Formed

Comparison with Similar Compounds

Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate is unique in its ability to be cleaved by cathepsins, making it an ideal linker for antibody-drug conjugates. Similar compounds include:

Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (GMP): This is a good manufacturing practice (GMP) grade version of the compound, used for clinical applications.

Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (non-GMP): This version is used for research purposes.

Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (bulk): This version is used for large-scale industrial production.

These similar compounds share the same core structure but differ in their intended use and production standards.

Properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSPJPGXSALJRR-DHIFEGFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101100278 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159857-81-5 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mc-Val-cit-pab-pnp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159857815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MC-Val-Cit-PAB-PNP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7B3AFP6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)

![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)

![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)